molecular formula C10H12BrN B064171 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 172078-42-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B064171
CAS RN: 172078-42-1
M. Wt: 226.11 g/mol
InChI Key: VVSDIQMJQAYMGF-UHFFFAOYSA-N
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Description

“9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is a chemical compound with the molecular weight of 270.13 . It is a white to brown solid .


Synthesis Analysis

The synthesis of benzodiazepines, which include “9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, has been described in the literature . A solid-phase strategy was developed for the synthesis of di- and tri-substituted benzazepine derivatives . The synthesis involves a six-step solution phase process, followed by immobilization on the acid-labile FDMP-AM resin and further functionalization through various reactions .


Molecular Structure Analysis

The IUPAC name of “9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine . The InChI code is 1S/C11H12BrNO2/c12-9-6-8(11(14)15)5-7-3-1-2-4-13-10(7)9/h5-6,13H,1-4H2,(H,14,15) .


Physical And Chemical Properties Analysis

“9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is a white to brown solid . The storage temperature is +4°C .

Scientific Research Applications

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Inhibition of Cell Proliferation

The compound has been found to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The cytolytic activity was markedly inhibited at the same time .

Molecular Docking Studies

Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding the mechanism of action of these compounds and for designing more effective drugs .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in predicting the behavior of these compounds in a biological system .

Synthesis of Adamantane Derivatives

2,3,4,5-Tetrahydro-1H-1-benzazepine, a related compound, is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

6. Design and Synthesis of Biological Activities The compound has been used in the design and synthesis of biological activities . This involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Future Directions

Benzodiazepines, including “9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs prescribed for various pathologies . The future directions of research could involve exploring new synthetic pathways, investigating their pharmacological effects, and developing new therapeutic applications .

properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDIQMJQAYMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585708
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172078-42-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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